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molecular formula C8H8BrIO B8729605 1-Bromo-4-(2-iodoethoxy)benzene CAS No. 620176-82-1

1-Bromo-4-(2-iodoethoxy)benzene

Cat. No. B8729605
M. Wt: 326.96 g/mol
InChI Key: PAUFBHZSGDZPFM-UHFFFAOYSA-N
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Patent
US07915259B2

Procedure details

To a sol. of compound 4 (39.2 g, 181 mmol) in dry toluene (500 mL) was added imidazole (61.5 g, 903 mmol), PPh3 (90 g, 343 mmol), and iodine (87.1 g, 343 mmol). This mixture was stirred at 60° C. for 2 h. The mixture was filtered over Celite, and the filtrate was concentrated under reduced pressure. Purification of the residue by FC (EtOAc/heptane 1:5→1:4→1:3→1:2→1:1) yielded the title compound (39.9 g, 67%).
Quantity
39.2 g
Type
reactant
Reaction Step One
Quantity
61.5 g
Type
reactant
Reaction Step One
Name
Quantity
90 g
Type
reactant
Reaction Step One
Quantity
87.1 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Yield
67%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:11]=[CH:10][C:5]([O:6][CH2:7][CH2:8]O)=[CH:4][CH:3]=1.N1C=CN=C1.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.[I:36]I>C1(C)C=CC=CC=1>[Br:1][C:2]1[CH:11]=[CH:10][C:5]([O:6][CH2:7][CH2:8][I:36])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
39.2 g
Type
reactant
Smiles
BrC1=CC=C(OCCO)C=C1
Name
Quantity
61.5 g
Type
reactant
Smiles
N1C=NC=C1
Name
Quantity
90 g
Type
reactant
Smiles
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3
Name
Quantity
87.1 g
Type
reactant
Smiles
II
Name
Quantity
500 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
This mixture was stirred at 60° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered over Celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
Purification of the residue by FC (EtOAc/heptane 1:5→1:4→1:3→1:2→1:1)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC1=CC=C(C=C1)OCCI
Measurements
Type Value Analysis
AMOUNT: MASS 39.9 g
YIELD: PERCENTYIELD 67%
YIELD: CALCULATEDPERCENTYIELD 67.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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